Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)-

Description

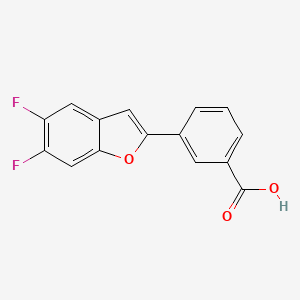

Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- is a fluorinated aromatic carboxylic acid derivative featuring a benzofuran moiety substituted with fluorine atoms at the 5- and 6-positions. The core structure consists of a benzoic acid scaffold where the benzene ring is linked to a 2-benzofuranyl group at the meta (3rd) position. The fluorine atoms on the benzofuran ring introduce electron-withdrawing effects, which likely enhance the acidity of the carboxylic acid group compared to non-fluorinated analogs.

Key physicochemical properties inferred from structural analogs include:

- Enhanced acidity (lower pKa) relative to non-fluorinated benzofuran derivatives, as fluorine’s inductive effect stabilizes the deprotonated carboxylate .

- Crystal packing interactions involving hydrogen bonding (O–H⋯O) and π-π stacking, as observed in structurally similar benzofuran-acetic acid derivatives .

Properties

CAS No. |

835595-08-9 |

|---|---|

Molecular Formula |

C15H8F2O3 |

Molecular Weight |

274.22 g/mol |

IUPAC Name |

3-(5,6-difluoro-1-benzofuran-2-yl)benzoic acid |

InChI |

InChI=1S/C15H8F2O3/c16-11-5-10-6-13(20-14(10)7-12(11)17)8-2-1-3-9(4-8)15(18)19/h1-7H,(H,18,19) |

InChI Key |

FKRWZDXQFKTHKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3O2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and fewer side reactions . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofurans .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields. This method has been used to synthesize various benzofuran compounds, including those with anticancer activity .

Chemical Reactions Analysis

Types of Reactions

3-(5,6-difluorobenzofuran-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that benzofuran-based carboxylic acids exhibit notable anticancer properties. For instance, a study evaluated the anti-proliferative effects of various benzofuran derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound 9e , which is structurally related to benzoic acid derivatives, demonstrated significant inhibitory activity with an IC50 value of against MDA-MB-231 cells, comparable to Doxorubicin . This suggests that similar derivatives of benzoic acid with benzofuran substitutions could be promising candidates for cancer therapy.

1.2 Inhibition of Carbonic Anhydrase

Benzofuran-based carboxylic acids have also been investigated for their inhibitory effects on carbonic anhydrase isoforms. The structure-activity relationship (SAR) studies indicated that modifications to the benzoic acid moiety could enhance inhibitory activity against specific isoforms, which are implicated in various physiological processes and diseases .

Agricultural Applications

2.1 Pesticidal Activity

Certain benzoic acid derivatives have been explored for their potential as pesticides. The chemical structure of benzoic acid allows for modifications that can enhance bioactivity against pests while maintaining low toxicity to non-target organisms. Research indicates that compounds with fluorinated benzofuran rings may exhibit improved efficacy as agrochemicals due to their unique interaction with biological systems .

Material Science

3.1 Polymer Additives

Benzoic acid derivatives are used as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of fluorinated groups into the benzoic acid structure can significantly alter the physical properties of polymers, making them suitable for specialized applications in coatings and films .

Summary of Findings

The following table summarizes key findings regarding the applications of benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- in various fields:

Case Studies

Case Study 1: Anticancer Activity Evaluation

A series of benzofuran-based carboxylic acids were synthesized and tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results highlighted the importance of structural modifications in enhancing anticancer efficacy. Specifically, compound 9e showed a marked increase in cell cycle arrest at the G2-M phase and significant apoptosis induction compared to control groups .

Case Study 2: Pesticidal Efficacy

A study on the pesticidal activity of fluorinated benzoic acid derivatives revealed that these compounds exhibited higher toxicity towards specific agricultural pests while demonstrating minimal effects on beneficial insects. This selective toxicity is crucial for developing sustainable pest management strategies in agriculture .

Mechanism of Action

The mechanism of action of 3-(5,6-difluorobenzofuran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation and viral replication . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to benzofuran-carboxylic acid derivatives with varying substituents (Table 1).

Physicochemical Properties

Acidity: Fluorine substituents (e.g., 5,6-difluoro) increase the acidity of the carboxylic acid group compared to hydroxy (-OH) or methoxy (-OCH3) substituents. For example, in related 2-benzofuranyl acetic acids, fluorine substitution lowers the pKa by ~1–2 units . Non-fluorinated analogs like 5-hydroxybenzofuran-2-carboxylic acid exhibit weaker acidity due to electron-donating effects .

Lipophilicity and Extraction Efficiency: Benzoic acid derivatives with fluorine substituents (e.g., 5,6-difluoro) are expected to have higher distribution coefficients (logP) than non-fluorinated analogs, akin to the rapid extraction of benzoic acid (98% in <5 minutes) in emulsion liquid membrane systems . The benzofuran ring may reduce aqueous solubility compared to simpler benzoic acids, but fluorination could offset this by balancing polarity .

Diffusivity: Bulkier substituents (e.g., benzofuran rings) reduce effective diffusivity. For instance, benzoic acid (MW 122) diffuses faster than phenol (MW 94) in membrane phases due to differences in molecular interactions . The target compound’s larger molecular weight (due to benzofuran and fluorine) may result in slower diffusivity than unsubstituted benzoic acid.

Biological Activity

Benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- (CAS Number: 835595-08-9), is a compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article explores the biological activity of this specific compound through various research findings and case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives are characterized by their unique chemical structure, which often contributes to their biological activities. The presence of the benzofuran moiety is linked to a variety of pharmacological effects:

- Antitumor Activity : Many benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antibacterial Properties : These compounds have shown effectiveness against a range of bacterial pathogens.

- Antioxidative Effects : They can scavenge free radicals, contributing to their potential in treating oxidative stress-related diseases.

The biological activity of benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- is primarily attributed to its interaction with specific molecular targets. Research indicates that benzofuran derivatives can inhibit enzymes and proteins involved in cancer cell proliferation and viral replication. For instance, studies have shown that these compounds can modulate signaling pathways associated with cancer growth and metastasis.

Table 1: Biological Activities of Benzoic Acid, 3-(5,6-difluoro-2-benzofuranyl)-

Case Studies

-

Antitumor Efficacy :

A study evaluated the cytotoxic effects of various benzofuran derivatives on human ovarian cancer cell lines. The compound demonstrated an IC50 value of approximately 12 μM against A2780 cells, indicating potent anticancer activity. Additionally, it exhibited notable inhibition rates across multiple cancer types including leukemia and melanoma . -

Antibacterial Activity :

In vitro studies have shown that benzoic acid, 3-(5,6-difluoro-2-benzofuranyl)- possesses significant antibacterial properties. It was effective against both Gram-positive and Gram-negative bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections . -

Antioxidant Properties :

Research has highlighted the antioxidative capabilities of this compound, where it effectively reduced oxidative stress markers in cellular models. This property is crucial for its application in diseases related to oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.